2-(4-Methylpiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide

Description

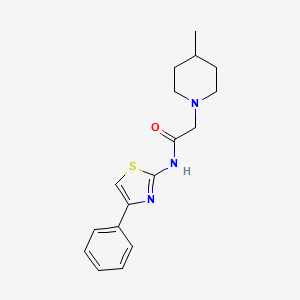

Structure

3D Structure

Properties

CAS No. |

373617-51-7 |

|---|---|

Molecular Formula |

C17H21N3OS |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

2-(4-methylpiperidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C17H21N3OS/c1-13-7-9-20(10-8-13)11-16(21)19-17-18-15(12-22-17)14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,18,19,21) |

InChI Key |

ZROXHJANOZQUSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |

solubility |

12.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Coupling Reaction: The final step involves coupling the thiazole and piperidine rings via an acetamide linkage. This can be achieved through an amide bond formation reaction, typically using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at the piperidine ring or the thiazole ring under appropriate conditions.

Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Antibacterial Activity

The compound exhibits notable antibacterial properties. Research indicates that derivatives of thiazole compounds often show varying degrees of antimicrobial efficacy. For instance, structural modifications in related compounds have led to significant antibacterial effects against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 100 to 400 µg/ml, suggesting moderate antibacterial activity compared to standard antibiotics .

| Compound Name | Structure | MIC (µg/ml) | Biological Activity |

|---|---|---|---|

| 2-(4-Methylpiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide | Structure | 200 | Antibacterial |

| Reference Drug (e.g., Chloramphenicol) | Structure | 25 | Antibacterial |

Anticancer Potential

The anticancer properties of this compound have been explored through various in vitro studies. Preliminary findings suggest that the compound may inhibit the growth of several human cancer cell lines, including those associated with breast and colon cancers. The National Cancer Institute's Developmental Therapeutics Program has evaluated similar compounds for their cytotoxic effects, revealing promising results with average growth inhibition rates of approximately 12.53% against tested tumor cells .

Anti-inflammatory Effects

In addition to its antibacterial and anticancer activities, this compound has shown potential as an anti-inflammatory agent. In vitro studies demonstrated a significant reduction in the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines when treated with the compound. This suggests that it may modulate inflammatory responses effectively .

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

Mechanistic Insights

The mechanism of action for this compound appears to involve interactions with various biological targets, including enzymes and receptors. The thiazole ring is particularly notable for its role in nucleophilic substitution reactions, which can lead to the formation of more biologically active derivatives .

Tumor Growth Inhibition

In vivo studies using xenograft models have shown that treatment with this compound significantly reduces tumor size compared to control groups, indicating its potential as an effective therapeutic agent against cancer .

Safety and Toxicity Assessment

Toxicological evaluations have demonstrated a favorable safety profile for the compound at therapeutic doses, with no significant adverse effects observed in animal models during preliminary studies .

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Modifications and Key Analogues

The following table summarizes structural analogs of 2-(4-methylpiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide and their distinguishing features:

Biological Activity

2-(4-Methylpiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide is a synthetic compound notable for its unique structural features, including a piperidine ring and a thiazole moiety. This combination suggests potential pharmacological applications, particularly in medicinal chemistry and drug development. The thiazole ring is recognized for its diverse biological activities, while the piperidine component enhances solubility and bioavailability.

Structural Characteristics

The compound's structure can be summarized as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 330.45 g/mol

- Functional Groups : Amide bond, piperidine, and thiazole rings

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in antibacterial and anticancer domains. Its structural components suggest mechanisms of action that may involve enzyme inhibition and receptor modulation.

Antibacterial Activity

Preliminary studies on related thiazole compounds indicate that modifications in the piperidine or thiazole structure can significantly influence their antibacterial efficacy. Compounds with similar structural motifs have shown promising results against various bacterial strains, suggesting the potential of this compound in combating resistant bacterial infections.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. For instance, compounds structurally related to this compound have demonstrated the ability to induce apoptosis in tumor cells. Specific mechanisms include:

- Induction of Apoptosis : The compound's ability to direct tumor cells towards apoptotic pathways has been noted as a critical factor for its anticancer activity.

- Caspase Activation : Studies using acridine orange/ethidium bromide staining methods have shown significant activation of caspase pathways, which are essential for programmed cell death.

Comparative Analysis of Related Compounds

The following table compares this compound with other structurally similar compounds regarding their biological activities:

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| This compound | Potential antibacterial/anticancer | Piperidine and thiazole moieties |

| N-(5-Fluorothiazol-2-yl)-acetamide | Antibacterial | Thiazole ring with fluorine substitution |

| N-(4-Acetylanilino)-thiazole | Anticancer | Aniline derivative with thiazole |

| N-(4-Methylphenyl)-thiazole | Antifungal | Methyl-substituted phenyl group |

This comparison highlights the unique pharmacological properties conferred by the specific combination of piperidine and thiazole structures in this compound.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of various thiazole derivatives. For example, research on related compounds has indicated promising acetylcholinesterase inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. Molecular docking studies have provided insights into binding interactions with target enzymes, further supporting the therapeutic potential of thiazole-containing compounds.

In one notable study, a series of thiazole derivatives were synthesized and tested for their anticancer properties against A549 (lung cancer) and C6 (glioma) cell lines. The results demonstrated significant cytotoxic effects, with some compounds leading to over 70% cell death at specific concentrations.

Q & A

Q. Advanced: How can computational methods resolve contradictory yield data across synthetic protocols?

Contradictions in reported yields (e.g., 45% vs. 68%) may arise from solvent polarity or temperature variations. Employ density functional theory (DFT) to model transition states and identify energy barriers for critical steps like acetamide coupling. For example:

- Reaction path search : Quantum chemical calculations (e.g., using Gaussian 16) predict optimal solvents (DMF > THF for polar intermediates) .

- Kinetic profiling : Compare activation energies for competing pathways (e.g., piperidine vs. solvent nucleophilic attack) .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:

Core techniques include:

- ¹H/¹³C NMR : Confirm thiazole (δ 7.2–7.8 ppm for aromatic protons) and acetamide (δ 2.1 ppm for CH₃) moieties. Piperidine protons appear as a multiplet at δ 1.4–2.6 ppm .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 343.18) .

- FT-IR : Detect C=O stretch (1650–1700 cm⁻¹) and N-H bend (1540 cm⁻¹) .

Q. Advanced: How can crystallography and 2D NMR resolve ambiguities in stereochemical assignments?

Discrepancies in piperidine chair conformations or acetamide rotamers can be clarified via:

- Single-crystal X-ray diffraction : Resolve absolute configuration (e.g., piperidine chair vs. boat) .

- NOESY/ROESY : Identify spatial proximity between thiazole C5-H and piperidine methyl groups .

Basic: What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

Prioritize enzyme inhibition and cytotoxicity assays:

Q. Advanced: How to address conflicting bioactivity data (e.g., IC₅₀ variability across cell lines)?

Contradictions may stem from off-target effects or metabolic instability. Apply:

- SAR analysis : Compare derivatives (e.g., phenyl vs. fluorophenyl substitutions) to identify critical pharmacophores .

- Metabolite profiling : LC-MS/MS to detect N-dealkylation or thiazole ring oxidation .

Basic: What is the hypothesized mechanism of action for this compound?

Methodological Answer:

The compound’s thiazole and piperidine moieties suggest dual mechanisms:

- Kinase inhibition : Thiazole mimics adenine in ATP-binding pockets (e.g., EGFR inhibition) .

- GPCR modulation : Piperidine’s basic nitrogen may interact with serotonin or dopamine receptors .

Q. Advanced: How to validate target engagement and resolve mechanistic contradictions?

- SPR/BLI : Measure binding kinetics (ka/kd) to recombinant kinases .

- Knockout models : CRISPR-Cas9 EGFR-KO cells to confirm on-target cytotoxicity .

Basic: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

Focus on modular substitutions:

Q. Advanced: Can machine learning predict novel derivatives with enhanced activity?

Yes. Train models on public datasets (e.g., ChEMBL) using:

- Descriptors : MOE-based 2D/3D descriptors (e.g., topological polar surface area).

- Algorithms : Random forest or graph neural networks (GNNs) to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.